molecular formula C22H46 B1615873 2,6,10,14-Tetramethyloctadecane CAS No. 54964-82-8

2,6,10,14-Tetramethyloctadecane

Cat. No.: B1615873
CAS No.: 54964-82-8
M. Wt: 310.6 g/mol
InChI Key: PUTSHCSOTBWQAI-UHFFFAOYSA-N
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Description

2,6,10,14-Tetramethyloctadecane is an organic compound with the molecular formula C22H46. It is a branched alkane, specifically a tetramethyl-substituted octadecane. This compound is known for its high molecular weight and its presence in various natural and synthetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,14-Tetramethyloctadecane typically involves the alkylation of smaller alkanes or the reduction of more complex organic molecules. One common method is the catalytic hydrogenation of 2,6,10,14-tetramethylhexadecanal, which involves the use of a hydrogenation catalyst such as palladium on carbon under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, this compound can be produced through the Fischer-Tropsch synthesis, which converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using a metal catalyst. This method allows for the large-scale production of various alkanes, including this compound .

Chemical Reactions Analysis

Types of Reactions

2,6,10,14-Tetramethyloctadecane primarily undergoes reactions typical of alkanes, such as:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a metal catalyst

    Substitution: Chlorine (Cl2) or bromine (Br2) with UV light

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids

    Substitution: Haloalkanes

Scientific Research Applications

2,6,10,14-Tetramethyloctadecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,10,14-Tetramethyloctadecane is primarily related to its physical and chemical properties. As a hydrophobic molecule, it can interact with lipid bilayers and other hydrophobic environments. Its branched structure allows for unique interactions with other molecules, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • 2,6,10,14-Tetramethylpentadecane
  • 2,6,10,14-Tetramethylhexadecane
  • 2,6,10,14-Tetramethylheptadecane

Uniqueness

2,6,10,14-Tetramethyloctadecane is unique due to its specific branching pattern and molecular size. Compared to its shorter-chain analogs, it has higher molecular weight and different physical properties, such as melting and boiling points. These differences make it suitable for specific applications where other similar compounds might not be as effective .

Properties

IUPAC Name

2,6,10,14-tetramethyloctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46/c1-7-8-13-20(4)15-10-17-22(6)18-11-16-21(5)14-9-12-19(2)3/h19-22H,7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTSHCSOTBWQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334681
Record name 2,6,10,14-Tetramethyloctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54964-82-8
Record name 2,6,10,14-Tetramethyloctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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